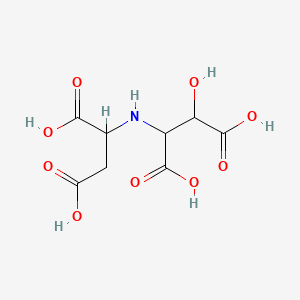

3-Hydroxy-2,2'-iminodisuccinic acid

Description

Properties

Molecular Formula |

C8H11NO9 |

|---|---|

Molecular Weight |

265.17 g/mol |

IUPAC Name |

2-(1,2-dicarboxyethylamino)-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

XYBHHDIIOKAINY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Analysis of Hids

Chemical Synthesis Protocols for 3-Hydroxy-2,2'-iminodisuccinic Acid

The primary route for synthesizing this compound involves the reaction of epoxysuccinic acid with L-aspartic acid. google.com This method is noted for its potential to produce HIDS of high quality and yield without significant coloration issues. google.com An alternative and common industrial synthesis involves reacting maleic anhydride (B1165640) with ammonia (B1221849) and sodium hydroxide (B78521). wikipedia.org This process first forms a disodium (B8443419) maleate (B1232345) solution, which then reacts with ammonia at elevated temperatures to produce an aqueous solution of tetrasodium (B8768297) iminodisuccinate. wikipedia.org

Elucidation of Reaction Mechanisms and Process Parameters (e.g., pH, Temperature)

The synthesis of HIDS from epoxysuccinic acid and L-aspartic acid is sensitive to several process parameters that significantly influence the reaction's efficiency. The reaction temperature is typically maintained between 80°C and 100°C to facilitate the reaction, which generally proceeds for a duration of 1 to 8 hours. google.com

In the synthesis starting from maleic anhydride, the initial reaction with sodium hydroxide in water occurs at an elevated temperature to form disodium maleate. wikipedia.org The subsequent addition of ammonia is carried out at a temperature range of 90°C to 145°C. wikipedia.org The pH of the reaction mixture is also a critical factor. For instance, in the related iminodisuccinic acid (IDS) synthesis, mildly acidic and neutral conditions were found to be less effective for the extraction of certain metal ions, highlighting the pH-dependent nature of these chelating agents' applications.

Following the reaction, the solvent is typically removed using a rotary evaporator to obtain the tetraalkali salt of HIDS as a colorless solid. google.com Free this compound can then be obtained from this crude product by acidification with an acid like hydrochloric acid or sulfuric acid. google.com

Optimization Strategies for Yield and Purity in HIDS Synthesis

Achieving high yield and purity is a key focus in the production of HIDS. The synthesis from epoxysuccinic acid and L-aspartic acid is reported to produce a substantially quantitative yield of the tetraalkali salt of HIDS. google.com To enhance purity and obtain a solid product, various drying techniques can be employed, such as spray drying, drum drying, and fluidized bed drying. google.com

For the maleic anhydride route, yields of up to 98% for tetrasodium iminodisuccinate have been reported. wikipedia.org The resulting product is an aqueous solution containing approximately 34% tetrasodium iminodisuccinate. wikipedia.org Spray-drying this solution yields a solid mixture with over 65% tetrasodium iminodisuccinate salts. wikipedia.org The final solid composition's water content is also a crucial parameter, with a target of not more than 20% by mass to ensure stability and good handling properties. google.com

| Parameter | Value/Range | Synthesis Method |

| Reaction Temperature | 80°C - 100°C | Epoxysuccinic acid + L-aspartic acid google.com |

| Reaction Temperature | 90°C - 145°C | Maleic anhydride + Ammonia wikipedia.org |

| Reaction Duration | 1 - 8 hours | Epoxysuccinic acid + L-aspartic acid google.com |

| Typical Yield | Substantially quantitative | Epoxysuccinic acid + L-aspartic acid google.com |

| Typical Yield | Up to 98% | Maleic anhydride + Ammonia wikipedia.org |

| Final Product Form | Aqueous solution (~34%) or Solid (>65%) | Maleic anhydride + Ammonia wikipedia.org |

Stereochemical Considerations and Isomer-Specific Research

The stereochemistry of HIDS is a critical aspect that influences its properties and applications. The molecule contains multiple chiral centers, leading to the possibility of several stereoisomers. doubtnut.combrainly.inlibretexts.org

Impact of Isomer Ratios (e.g., L-form) on Functional Attributes and Biodegradation Potential

The specific stereoisomer of HIDS used can have a significant impact on its functional attributes. For instance, the use of L-aspartic acid as a starting material results in the formation of HIDS where the aspartic acid backbone retains the L-configuration. google.com Similarly, using D-aspartic acid yields the D-form of the HIDS salt. google.com

Research has shown that the isomeric composition can affect the solubility of the HIDS salt, with specific isomer ratios leading to improved water solubility. google.com This is a crucial factor for its application in various formulations.

Furthermore, the stereoisomeric form can influence the biodegradability of the compound. While specific studies on the biodegradation of individual HIDS isomers are not extensively detailed in the provided results, the general class of iminodisuccinate-based chelating agents is known for its good biodegradability, which is a key advantage over traditional, non-biodegradable chelating agents like EDTA. wikipedia.org

Advanced Chelation Chemistry and Metal Ion Complexation of Hids

Fundamental Principles of HIDS-Mediated Metal Ion Sequestration

The efficacy of 3-Hydroxy-2,2'-iminodisuccinic acid (HIDS) as a chelating agent is rooted in its molecular structure, which features multiple donor groups capable of coordinating with metal ions. The sequestration of metal ions by HIDS is a nuanced process governed by the ligand's protonation state in solution and its inherent coordination chemistry.

Ligand Protonation Equilibria and Solution Speciation Studies

The chelating ability of HIDS is intrinsically linked to the pH of the aqueous solution, which dictates the protonation state of its carboxylic acid and amine functional groups. The stepwise deprotonation of HIDS as the pH increases makes different donor atoms available for coordination with metal ions.

Potentiometric titration studies have been instrumental in elucidating the protonation equilibria of HIDS. nih.govresearchgate.net These studies allow for the determination of the protonation constants (Log K), which quantify the affinity of the ligand for protons at each deprotonation step. The distribution of the various protonated species of HIDS (e.g., H₄L, H₃L⁻, H₂L²⁻, HL³⁻, L⁴⁻, where L represents the fully deprotonated ligand) in solution is a direct function of the pH. Speciation diagrams, constructed from these protonation constants, graphically represent the percentage of each species present at a given pH, providing a clear visual of the dominant ligand form available for metal chelation under specific conditions. For instance, at very low pH, the fully protonated form (H₄L) predominates, while at higher pH values, the fully deprotonated form (L⁴⁻) becomes the major species.

Elucidation of Metal-Ligand Coordination Modes and Denticity

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. researchgate.netnih.govchemicalpapers.com Its structure, comprising three carboxylate groups, one hydroxyl group, and a central nitrogen atom, provides a versatile set of coordination sites. The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. nih.govchemicalpapers.com

The coordination of HIDS with a metal ion typically involves the nitrogen atom and the oxygen atoms of the carboxylate and hydroxyl groups. The specific coordination mode and the resulting denticity can vary depending on the metal ion's size, charge, and coordination preferences, as well as the pH of the solution which influences the availability of the donor sites. In many of its complexes, HIDS acts as a pentadentate or hexadentate ligand, forming multiple chelate rings with the metal ion. This multidentate nature is a key contributor to the high stability of the resulting metal complexes, a phenomenon known as the chelate effect. nih.gov

Quantitative Characterization of HIDS-Metal Complex Stability

A quantitative understanding of the stability of HIDS-metal complexes is crucial for predicting their behavior and efficacy in various applications. This is primarily achieved through the determination of protonation and stability constants.

Determination of Protonation Constants and Overall Formation Constants

As mentioned, potentiometric titrations are a primary method for determining the stepwise protonation constants (Log K) of HIDS. nih.govresearchgate.net These constants are essential for understanding the ligand's behavior in solution and are a prerequisite for calculating the stability constants of its metal complexes.

Table 1: Protonation Constants of HIDS

| Equilibrium | Log K |

|---|---|

| L⁴⁻ + H⁺ ⇌ HL³⁻ | 10.30 |

| HL³⁻ + H⁺ ⇌ H₂L²⁻ | 4.34 |

| H₂L²⁻ + H⁺ ⇌ H₃L⁻ | 2.94 |

| H₃L⁻ + H⁺ ⇌ H₄L | 2.22 |

Data from potentiometric titration at 25°C and an ionic strength of 0.1 mol L⁻¹ NaCl. nih.gov

Comprehensive Analysis of Stability Constants for Diverse Metal Ions (e.g., Transition Metals, Heavy Metals, Alkaline Earth Metals, Lanthanides)

The versatility of HIDS as a chelating agent is demonstrated by its ability to form stable complexes with a wide range of metal ions. Potentiometric titration studies have been conducted to determine the stability constants for HIDS complexes with various metal ions, including transition metals, heavy metals, alkaline earth metals, and the lanthanide, Lanthanum. nih.govhelsinki.finih.gov

In general, HIDS forms stable MLn⁻⁴ complexes with many divalent and trivalent metal ions. nih.govnih.gov The stability of these complexes varies depending on the nature of the metal ion.

Table 2: Stability Constants (Log β) of HIDS-Metal Complexes

| Metal Ion | Log β (ML) |

|---|---|

| Transition Metals | |

| Cu²⁺ | 15.1 |

| Ni²⁺ | 12.8 |

| Co²⁺ | 11.4 |

| Zn²⁺ | 11.3 |

| Fe²⁺ | 9.0 |

| Mn²⁺ | 8.1 |

| Fe³⁺ | 18.5 |

| Heavy Metals | |

| Pb²⁺ | 11.5 |

| Cd²⁺ | 9.8 |

| Hg²⁺ | 16.5 |

| Alkaline Earth Metals | |

| Mg²⁺ | 5.2 |

| Ca²⁺ | 5.2 |

| Lanthanides | |

| La³⁺ | 10.9 |

Data obtained by potentiometric titration at 25°C and an ionic strength of 0.1 mol L⁻¹ in NaCl or NaNO₃. nih.govhelsinki.fi

Methodological Approaches for Stability Constant Determination (e.g., Potentiometric Titration, Spectroscopic Techniques)

The determination of stability constants for HIDS-metal complexes relies on precise experimental techniques and data analysis.

Potentiometric Titration: This is the most commonly cited method for studying HIDS complexation. nih.govresearchgate.nethelsinki.fi It involves monitoring the pH of a solution containing the metal ion and HIDS as a titrant (typically a strong base) is added. The resulting titration curves provide data on the hydrogen ion concentration, which is then used to calculate the protonation and stability constants. Computer programs like SUPERQUAD are often employed to refine the complexation model and obtain accurate stability constants from the experimental data. nih.gov

Spectroscopic Techniques: While less detailed in the available literature specifically for HIDS, spectroscopic methods such as UV-Vis and NMR spectroscopy are powerful tools for characterizing metal complexes. researchgate.netlibretexts.org

UV-Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of a ligand upon coordination with a metal ion can provide information about the formation and stoichiometry of the complex. The appearance of new charge-transfer bands or shifts in the d-d transitions of the metal ion can be monitored to study the complexation equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the coordination environment of the ligand. Chemical shift changes of the protons and carbons in HIDS upon complexation can indicate which functional groups are involved in binding to the metal ion.

While specific spectroscopic studies on HIDS complexes are not extensively detailed in the provided search results, these techniques represent valuable complementary methods to potentiometric titrations for a comprehensive understanding of HIDS-metal complexation.

Influence of Environmental Factors on Complex Stability

The stability of metal complexes with this compound (HIDS) is a critical factor governing its efficacy as a chelating agent in various environmental and industrial applications. This stability is not static but is significantly influenced by the surrounding environmental conditions, primarily pH, temperature, and ionic strength. While extensive quantitative data on the influence of these factors specifically for a wide range of HIDS-metal complexes is limited in publicly available literature, the fundamental principles of coordination chemistry and some specific studies allow for a detailed understanding of these effects.

Influence of pH

The pH of the aqueous solution is a master variable controlling the stability of HIDS-metal complexes. This is due to two main reasons: the protonation of the HIDS ligand and the hydrolysis of the metal ion. HIDS is a tetracarboxylic acid with an amine group and a hydroxyl group, all of which can undergo protonation or deprotonation depending on the pH. The formation of a stable metal complex requires the deprotonation of the carboxylic acid groups and coordination of the lone pair of electrons from the nitrogen atom.

At low pH values, the carboxylate groups and the amino group of HIDS are protonated, which reduces the availability of donor atoms for coordination with metal ions. Consequently, the stability of the metal-HIDS complexes is generally lower in acidic conditions. As the pH increases, the ligand deprotonates, making it a more effective chelator and thus increasing the stability of the complexes. Research indicates that HIDS can form stable, water-soluble complexes with a variety of metal ions across a broad pH range. It has been noted to be particularly effective in chelating Fe³⁺ in alkaline solutions.

Stability Constants (log K) of Metal-HIDS Complexes

Data obtained at 25°C and an ionic strength of 0.1 M.

| Metal Ion | log K (ML) | Reference |

|---|---|---|

| Ca²⁺ | 4.8 | nih.gov |

| Mg²⁺ | - | Data not available in provided sources |

| Mn²⁺ | - | Data not available in provided sources |

| Fe²⁺ | - | Data not available in provided sources |

| Fe³⁺ | 12.5 | nih.gov |

| Co²⁺ | - | Data not available in provided sources |

| Ni²⁺ | - | Data not available in provided sources |

| Cu²⁺ | - | Data not available in provided sources |

| Zn²⁺ | - | Data not available in provided sources |

| Cd²⁺ | - | Data not available in provided sources |

| Hg²⁺ | - | Data not available in provided sources |

| Pb²⁺ | - | Data not available in provided sources |

Influence of Temperature

Temperature affects the stability of coordination complexes, with the stability constant being a function of the enthalpy (ΔH°) and entropy (ΔS°) of complex formation. Generally, if the complexation reaction is exothermic (ΔH° < 0), the stability constant will decrease with increasing temperature. Conversely, for an endothermic reaction (ΔH° > 0), the stability constant will increase with a rise in temperature. HIDS is reported to have high thermal stability, suggesting that its complexes retain their integrity at elevated temperatures, which is a desirable characteristic for many industrial processes. However, specific thermodynamic data (ΔH° and ΔS°) for the formation of various metal-HIDS complexes, which would allow for a precise prediction of the temperature dependence of their stability, are not extensively documented in the available literature.

Influence of Ionic Strength

The ionic strength of the solution, which is a measure of the total concentration of ions, also impacts the stability of metal complexes. The effect of ionic strength is primarily on the activity coefficients of the charged species involved in the equilibrium. According to the Debye-Hückel theory and its extensions, an increase in ionic strength generally leads to a decrease in the activity coefficients of the ions. This can lead to a decrease in the apparent stability constant of the metal complex. The magnitude of this effect depends on the charges of the metal ion and the ligand. While this is a well-established principle in coordination chemistry, quantitative studies that specifically detail the effect of varying ionic strength on the stability constants of a broad range of metal-HIDS complexes are not readily found in the reviewed literature.

Mechanisms of Metal Ion Solubilization and Mobilization by HIDS

Role of HIDS in Dissolution of Metal-Bearing Minerals

The ability of this compound (HIDS) to solubilize and mobilize metal ions is fundamental to its application in areas such as soil remediation, industrial cleaning, and water treatment. This process is particularly important for metals that are locked within the crystalline structure of minerals. The primary mechanism by which HIDS and other aminopolycarboxylate chelating agents facilitate the dissolution of metal-bearing minerals is known as ligand-promoted dissolution.

This mechanism can be conceptualized as a multi-step process:

Adsorption of HIDS onto the Mineral Surface: The initial step involves the transport of the HIDS molecule from the bulk solution to the surface of the metal-bearing mineral. Here, it adsorbs onto the surface, likely through interactions between its carboxylate and hydroxyl functional groups and the metal centers on the mineral lattice.

Formation of a Surface Complex: Once adsorbed, the HIDS molecule forms a coordination complex with a metal ion that is part of the mineral's surface. This is a crucial step where the ligand wraps around the surface metal ion, forming multiple coordinate bonds.

Weakening of Mineral Lattice Bonds: The formation of the stable HIDS-metal complex at the surface weakens the bonds holding the metal ion within the mineral lattice. The energy released upon the formation of the chelate complex helps to overcome the lattice energy of the mineral at that specific site.

Detachment of the Metal-HIDS Complex: Following the weakening of the lattice bonds, the entire metal-HIDS complex detaches from the mineral surface and diffuses into the bulk solution. This effectively solubilizes the metal ion.

This process is particularly effective for dissolving minerals containing metal ions with a high affinity for HIDS, such as iron oxides and hydroxides, as well as minerals containing other di- and trivalent metals. The continuous removal of metal ions from the mineral surface by HIDS shifts the dissolution equilibrium, leading to the progressive breakdown of the mineral structure.

The efficiency of this dissolution process is influenced by the same environmental factors that affect complex stability. For instance, the pH of the solution will dictate the speciation of HIDS and the surface charge of the mineral, thereby affecting adsorption and complexation. The presence of HIDS has been shown to be effective in extracting heavy metals from contaminated soils, which is a practical demonstration of its ability to promote the dissolution of metal-bearing components within the complex soil matrix. While the general principles of ligand-promoted dissolution are well-understood, detailed kinetic and mechanistic studies specifically investigating the dissolution of various metal-bearing minerals by HIDS are not extensively available in the current body of scientific literature. Such studies would provide deeper insights into the rates and specific pathways of mineral dissolution facilitated by this environmentally benign chelating agent.

Environmental Behavior and Biodegradation Kinetics of Hids

Elucidation of Biodegradation Pathways and Microbial Interactions

The biodegradation of HIDS is a microbially-driven process that involves specific enzymatic activities to break down its molecular structure into simpler, environmentally benign compounds.

Research has identified specific bacterial strains capable of utilizing iminodisuccinate (IDS), a close structural relative of HIDS, as a sole source of carbon and nitrogen. A key organism in this process is Agrobacterium tumefaciens BY6 , which was isolated from activated sludge. nih.gov This bacterium has demonstrated the ability to grow on all stereoisomers of IDS. While direct studies on HIDS-degrading microbial strains are less common, the metabolic capabilities of Agrobacterium tumefaciens BY6 suggest that similar soil and water-borne bacteria are likely responsible for the degradation of HIDS in the environment. The broader group of microorganisms known for degrading complex organic compounds, such as various species of Pseudomonas and Bacillus, are also potential candidates for HIDS biodegradation. nih.govnih.gov

The metabolic pathway of iminodisuccinate (IDS) by Agrobacterium tumefaciens BY6 has been elucidated, providing a strong model for the likely biodegradation of HIDS. The degradation is initiated by a two-enzyme system:

IDS-epimerase : This enzyme is crucial for the degradation of the (S,S) and (R,R) stereoisomers of IDS, which it converts into the meso-form, (R,S)-IDS. nih.gov

Stereoselective C-N lyase : This enzyme specifically cleaves the C-N bond of (R,S)-IDS. nih.gov

This enzymatic action results in the formation of initial, readily metabolizable intermediates. For (R,S)-IDS, the products are D-aspartic acid and fumaric acid . For the (S,S)-IDS isomer, following its conversion to (R,S)-IDS by the epimerase, the final products are L-aspartic acid and fumaric acid . nih.govwikipedia.org These intermediates are common natural products that can be readily utilized by a wide range of microorganisms and integrated into central metabolic pathways, such as the citric acid cycle.

A simplified representation of the initial biodegradation steps for iminodisuccinate, which serves as a model for HIDS, is presented below:

| Initial Compound Stereoisomer | Key Enzyme(s) | Biodegradation Intermediates |

| (R,S)-Iminodisuccinate | Stereoselective C-N lyase | D-Aspartic Acid + Fumaric Acid |

| (S,S)-Iminodisuccinate | IDS-epimerase, Stereoselective C-N lyase | L-Aspartic Acid + Fumaric Acid |

| (R,R)-Iminodisuccinate | IDS-epimerase, Stereoselective C-N lyase | D-Aspartic Acid + Fumaric Acid |

This table illustrates the enzymatic breakdown of iminodisuccinate stereoisomers into initial intermediates based on research on Agrobacterium tumefaciens BY6.

Quantitative Assessment of HIDS Biodegradation Rates and Factors

The rate at which HIDS biodegrades is influenced by several environmental parameters. Understanding these factors is critical for predicting its persistence and environmental fate.

The biodegradability of chelating agents like HIDS is typically assessed using internationally recognized standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are commonly employed to determine the "ready biodegradability" of chemical substances. dtu.dkresearchgate.net For instance, OECD 301 F (Manometric Respirometry Test) and OECD 301 E (Modified OECD Screening Test) have been used to classify tetrasodium (B8768297) iminodisuccinate as readily biodegradable, with degradation reaching 78% after 28 days in the latter test. wikipedia.org These tests typically measure the amount of carbon dioxide produced or oxygen consumed by microorganisms as they metabolize the test substance over a 28-day period. A substance is generally considered readily biodegradable if it reaches a certain percentage of theoretical degradation (e.g., 60% of theoretical CO2 production) within a 10-day window during the test. researchgate.net

The kinetics of HIDS biodegradation are sensitive to environmental conditions:

pH : The optimal pH for the activity of many microbial enzymes involved in degradation is typically near neutral (pH 7). While specific studies on the effect of pH on HIDS biodegradation are limited, research on other organic compounds shows that significant deviations from the optimal pH can reduce the rate of biodegradation. nih.govfao.org For instance, alkaline conditions can sometimes facilitate the initial dissolution of organic matter, but extreme pH levels can inhibit microbial activity. nih.gov Tetrasodium iminodisuccinate is noted to be stable in weakly acidic solutions (pH > 4-7) at elevated temperatures and in strongly alkaline solutions. wikipedia.org

Temperature : Biodegradation rates generally increase with temperature up to an optimal point, beyond which the enzymes responsible for degradation can become denatured. nih.govconcawe.eu Studies on the biodegradation of hydrocarbons have shown that degradation half-times can double with a decrease in temperature from 20°C to 12°C, consistent with the Arrhenius equation which describes the temperature dependence of reaction rates. nih.govdtu.dk

Initial Concentration : The initial concentration of a substance can also affect its biodegradation rate. While low concentrations may be readily degraded, higher concentrations can sometimes lead to longer lag phases or even inhibition of microbial activity.

The primary function of HIDS is to form complexes with metal ions. The biodegradability of these metal-HIDS complexes is a critical aspect of its environmental profile.

Research on iminodisuccinate (IDS) has shown that the biodegradability of its metal complexes varies depending on the metal ion. For example, Mg²⁺- and Ca²⁺-IDS complexes were found to be completely biodegraded within 3 days by Agrobacterium tumefaciens BY6. nih.gov In contrast, the Fe²⁺-IDS complex was mineralized to about 75% within the same timeframe, with complete mineralization taking up to 10 days . nih.gov The degradation of the Mn²⁺-IDS complex was described as rather scant, and the Cu²⁺-IDS complex was degraded very slowly . nih.gov This suggests that the stability of the metal complex plays a significant role in its bioavailability and subsequent degradation. Complexes with weaker stability constants are generally more readily biodegraded.

The table below summarizes the observed biodegradation of different metal-IDS complexes by Agrobacterium tumefaciens BY6.

| Metal-IDS Complex | Biodegradation Timeframe | Extent of Mineralization |

| Mg²⁺-IDS | 3 days | Complete |

| Ca²⁺-IDS | 3 days | Complete |

| Fe²⁺-IDS | 3 days | ~75% |

| Fe²⁺-IDS | 10 days | Complete |

| Mn²⁺-IDS | 10 days | ~75% |

| Cu²⁺-IDS | >10 days | Very slow |

This table summarizes the biodegradation of various metal-iminodisuccinate (IDS) complexes, providing insight into the potential behavior of metal-HIDS complexes. nih.gov

Environmental Persistence and Eco-Compatibility Assessments

Eco-compatibility assessments, therefore, focus on the extent to which a substance can be assimilated by the natural environment without causing adverse effects. For chelating agents, this involves evaluating their biodegradability, potential for bioaccumulation, and the ecotoxicity of the agent and its metal complexes. The development of biodegradable chelating agents like HIDS represents a significant step towards mitigating the environmental risks associated with their more persistent counterparts. researchgate.netnih.gov

Comparative Studies on the Environmental Fate of HIDS and Other Chelating Agents

Comparative studies are essential for contextualizing the environmental behavior of HIDS. When evaluated against other widely used chelating agents, HIDS demonstrates a more favorable environmental profile, primarily due to its biodegradability.

HIDS vs. EDTA: Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent known for its high efficacy but also for its significant environmental persistence. researchgate.netnih.gov Studies show that EDTA biodegrades very slowly, if at all, under typical environmental conditions, leading to its accumulation in aquatic systems. researchgate.netnih.govnih.gov This persistence raises concerns about the long-term remobilization of toxic heavy metals. researchgate.netnih.gov In stark contrast, HIDS is recognized as a biodegradable alternative. nih.govresearchgate.net Research has demonstrated the effectiveness of HIDS in applications traditionally dominated by EDTA, such as the removal of heavy metals from contaminated soil. For instance, HIDS showed excellent efficiency in extracting arsenic (As) from soil and rock, positioning it as a viable, eco-friendly substitute for the persistent EDTA. researchgate.net Furthermore, in agricultural applications, HIDS was found to be more efficient than EDTA in increasing iron (Fe) uptake and promoting the growth of rice seedlings. nih.gov The low biodegradability of EDTA is a major environmental concern, whereas the biodegradability of HIDS is a key feature of its superior ecological profile. nih.gov

HIDS vs. EDDS and GLDA: Other biodegradable chelating agents, such as ethylenediaminedisuccinic acid (EDDS) and L-glutamic acid-N,N'-diacetic acid (GLDA), are also considered greener alternatives to EDTA. researchgate.netresearchgate.net Comparative studies have evaluated the performance of these agents alongside HIDS. In the remediation of cesium-contaminated soils, HIDS demonstrated a greater degree of cesium release compared to EDDS and GLDA under various pH conditions. researchgate.net In another study focused on arsenic extraction, HIDS exhibited the highest efficiency among the biodegradable chelators tested, which included EDDS. researchgate.net For enhancing iron bioavailability in plants, HIDS was also shown to be more effective than EDDS. nih.gov These findings suggest that HIDS is not only a biodegradable option but also a highly effective one, in some cases surpassing the performance of other green chelators.

The following table provides a comparative overview of the environmental and performance characteristics of HIDS and other key chelating agents based on available research findings.

| Feature | 3-Hydroxy-2,2'-iminodisuccinic acid (HIDS) | Ethylenediaminetetraacetic acid (EDTA) | Ethylenediaminedisuccinic acid (EDDS) | L-glutamic acid-N,N'-diacetic acid (GLDA) |

| Biodegradability | Readily biodegradable. nih.govresearchgate.net | Persistent; very poor biodegradability in the environment. researchgate.netresearchgate.netnih.gov | Biodegradable. researchgate.net | Biodegradable. researchgate.net |

| Metal Extraction Efficiency | High efficiency for Cesium and Arsenic; superior to EDTA in some cases. researchgate.netresearchgate.net | High efficiency but environmentally persistent. researchgate.net | Effective, but in some studies less so than HIDS. nih.govresearchgate.net | Effective for Strontium removal, outperforming EDTA at lower pH. researchgate.net |

| Performance in Agriculture | More efficient than EDTA, EDDS, and IDS in increasing Fe uptake and growth in rice. nih.gov | Less efficient than HIDS in promoting Fe uptake in rice. nih.gov | Less efficient than HIDS in promoting Fe uptake in rice. nih.gov | Data not available in compared studies. |

| Environmental Profile | Favorable due to its biodegradability and high efficiency. nih.govresearchgate.net | Considered an environmental concern due to persistence and metal remobilization potential. researchgate.netresearchgate.net | Considered an eco-friendly alternative to EDTA. researchgate.net | Considered an eco-friendly alternative to EDTA. researchgate.net |

Research Applications of Hids in Environmental Remediation and Resource Management

Chelation-Enhanced Soil Remediation

Soil washing is an ex-situ remediation technique that employs a washing solution to remove contaminants from excavated soil. The effectiveness of this process can be significantly enhanced by the addition of chelating agents, which mobilize heavy metals by forming stable, soluble complexes. core.ac.uk HIDS is recognized as a biodegradable alternative to traditional, more persistent chelating agents like Ethylenediaminetetraacetic acid (EDTA). core.ac.uknih.gov

The primary mechanism by which HIDS facilitates the removal of heavy metals from soil is through chelation. HIDS is an aminopolycarboxylate chelant that forms strong, water-soluble complexes with divalent and trivalent metal ions. nih.gov This process effectively detaches the metal ions from the soil particles to which they are adsorbed or bound, transferring them into the aqueous phase of the washing solution.

Potentiometric titration studies have determined the stability constants of HIDS complexes with numerous divalent and trivalent metal ions. Research confirms that HIDS forms stable MLn-4 complexes with ions including Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺, which is the foundational reaction for its use in soil washing. scilit.comresearchgate.net The general mechanism involves the following steps:

Desorption: The HIDS solution is introduced to the contaminated soil, where the HIDS molecules compete with soil binding sites for the metal ions.

Complexation: HIDS ligands coordinate with the metal ions, forming stable, water-soluble metal-HIDS complexes.

Separation: The soil is dewatered, and the washing solution, now containing the dissolved metal-chelate complexes, is separated from the clean soil for treatment.

The desorption of heavy metals like Cadmium (Cd), Lead (Pb), and Zinc (Zn) from soil by aminopolycarboxylate chelants is considered a heterogeneous diffusion process. elsevierpure.com The efficiency of this process is dependent on the ability of the chelator to access and form complexes with the specific chemical forms, or species, of the metals in the soil. Research indicates that biodegradable chelators are particularly effective at removing the more mobile and bioavailable fractions of heavy metals, such as the acid-soluble and reducible fractions. elsevierpure.com

Table 1: Removal Efficiencies of Heavy Metals using Biodegradable Chelating Agents

| Metal | Chelating Agent | pH | Removal Efficiency (%) | Reference |

| Cd | IDS | 5 | 21.88 | elsevierpure.com |

| Cd | GLDA | 5 | 66.12 | elsevierpure.com |

| Pb | IDS | 5 | 17.47 | elsevierpure.com |

| Pb | GLDA | 5 | 22.96 | elsevierpure.com |

| Zn | IDS | 5 | 9.21 | elsevierpure.com |

| Zn | GLDA | 5 | 8.11 | elsevierpure.com |

Note: Data for Iminodisuccinic acid (IDS) and DL-2-(2-carboxymethyl)nitrilotriacetic acid (GLDA) are presented to illustrate the performance of biodegradable chelators structurally and functionally similar to HIDS.

Fluoride (B91410) (F) contamination poses a significant environmental challenge, and research has explored chelator-assisted washing as a promising remediation strategy. phfscience.nz Unlike heavy metals, which are cationic, fluoride exists as an anion (F⁻), meaning it cannot be directly chelated. However, HIDS can indirectly facilitate fluoride removal by targeting the metal-based minerals to which fluoride is often bound in soil and industrial waste. phfscience.nz

The mechanism of HIDS-assisted fluoride removal is one of dissolution and displacement. In soils and waste materials, fluoride is often adsorbed onto the surface of or incorporated within the structure of minerals containing cations like Calcium (Ca) and Iron (Fe). phfscience.nznih.gov HIDS works by chelating these metal cations, which destabilizes and dissolves the fluoride-bearing mineral. This process releases the trapped fluoride into the washing solution.

Studies have demonstrated a linear correlation between the amount of fluoride extracted and the concentration of F-containing minerals, which supports the mechanism of chelator-induced dissolution. phfscience.nz The process can be summarized as:

HIDS targets fluoride-bearing minerals in the soil matrix (e.g., those containing Ca and Fe).

HIDS forms stable, soluble complexes with the Ca and Fe cations within these minerals.

The mineral structure dissolves, releasing the associated fluoride ions into the aqueous solution.

The fluoride-rich leachate is then collected and treated.

The adsorption of fluoride in soil is highly dependent on soil properties, with acidic soils and those rich in aluminum and iron oxides showing stronger fluoride adsorption. nih.gov Therefore, the ability of HIDS to chelate these metals is central to its effectiveness in fluoride remediation.

While research specifically investigating the synergistic effects of HIDS combined with surfactants for fluoride remediation is limited, the principles of surfactant-enhanced soil washing suggest potential benefits. Surfactants are compounds that lower the surface tension between a liquid and a solid. mdpi.com In soil washing, they can increase the mobility and solubility of contaminants. mdpi.comnih.gov

A potential synergistic mechanism would involve the surfactant improving the efficiency of the HIDS solution. The surfactant could:

Enhance Wetting: Lower the interfacial tension between the HIDS solution and the soil particles, allowing for more effective penetration of the washing fluid into the soil matrix.

Improve Desorption: Disperse soil aggregates and release contaminants, increasing the surface area available for the HIDS to react with fluoride-bearing minerals.

Research on mixed surfactant systems has shown that combinations of anionic and non-ionic surfactants can create synergistic effects that enhance cleaning performance. mdpi.comresearchgate.net This suggests that a carefully selected surfactant could potentially boost the performance of HIDS in a soil washing context, although further empirical research is needed to validate this for fluoride remediation.

The efficiency of HIDS in extracting heavy metals is not uniform and is significantly influenced by both the properties of the soil and the chemical form (speciation) of the metal contaminants.

Soil Type: Key soil characteristics that affect extraction efficiency include:

pH: Soil pH is a master variable, influencing both the solubility of metals and the chelating capacity of HIDS. Lower pH levels generally increase the solubility of many heavy metals but can also lead to competition between protons (H⁺) and metal ions for the HIDS ligand. mdpi.com

Organic Matter: Soils with high organic content can strongly bind heavy metals, making them less available for chelation. nih.govresearchgate.net The extraction efficiency of HIDS may be lower in such soils compared to sandy soils with low organic matter.

Clay Content: Clay minerals have a high surface area and cation exchange capacity (CEC), allowing them to adsorb metals. The strength of this adsorption affects the ability of HIDS to extract the metals. researchgate.net

Contaminant Speciation: The chemical form in which a metal exists in the soil is a critical determinant of its mobility and availability for extraction. Metals can be present in various fractions:

Exchangeable: Weakly bound to soil particles and easily mobilized.

Carbonate-bound: Precipitated as carbonates, sensitive to pH changes.

Fe-Mn Oxide-bound: Adsorbed to or co-precipitated with iron and manganese oxides.

Organic-bound: Complexed with soil organic matter.

Residual: Incorporated into the crystalline structure of soil minerals.

Chelating agents like HIDS are most effective at removing metals from the more labile fractions (exchangeable, carbonate-bound). elsevierpure.com Metals in the residual fraction are generally considered non-available and are very difficult to extract with soil washing techniques. Therefore, an evaluation of HIDS's potential success at a contaminated site requires a thorough characterization of the soil type and an assessment of the metal speciation. mdpi.com

Role of HIDS in Fluoride Contamination Remediation

HIDS in Phytoremediation and Phytoextraction Research

Phytoremediation is a green technology that uses plants to clean up contaminated environments. nih.gov Phytoextraction, a subset of phytoremediation, involves using plants to absorb heavy metals from the soil and translocate them to the harvestable aerial parts (shoots and leaves). frontiersin.org A major limitation of phytoextraction is the low bioavailability of metals in the soil. nih.gov

Research has demonstrated that biodegradable chelating agents can enhance phytoextraction by increasing the concentration of metals in the soil solution, making them more available for plant uptake. nih.govmdpi.com HIDS and the closely related Iminodisuccinic acid (IDS) have been investigated for this purpose.

Studies have shown that HIDS can increase the bioavailability of iron and enhance the phytoextraction of arsenic. jst.go.jp Furthermore, research using IDS on the plant Solanum nigrum (black nightshade) in cadmium-contaminated soil found that the application of IDS significantly increased the accumulation of Cd in the aboveground parts of the plant. pjoes.com This demonstrates the potential of these biodegradable chelators to mobilize metals for uptake by hyperaccumulating plants. The mechanism involves the HIDS forming a soluble metal complex in the soil, which can then be more readily absorbed by the plant's root system. mdpi.com

Table 2: Effect of Iminodisuccinic Acid (IDS) on Cadmium Accumulation in Solanum nigrum

| Treatment Group | Concentration | Cd in Aboveground Part (mg/pot) |

| Control | 0 | 0.121 |

| IDS | 2.5 mmol/L | 0.137 |

| IDS | 5 mmol/L | 0.144 |

| IDS | 10 mmol/L | 0.129 |

Data adapted from a study on the effects of IDS on Cd accumulation, showing that a 5 mmol/L concentration resulted in the highest uptake. pjoes.com

The use of biodegradable chelators like HIDS offers a promising alternative to persistent agents like EDTA, which can pose risks of groundwater contamination due to their high mobility and resistance to degradation. mdpi.com

Enhancing Micronutrient Bioavailability in Agricultural Systems (e.g., Iron Uptake)

Micronutrient deficiencies in soil, particularly of metals like iron, are a significant challenge in agriculture, limiting crop yield and nutritional quality. HIDS is investigated as a means to counteract this issue. By chelating essential metal ions, HIDS can increase their solubility and availability for plant uptake, a critical factor in soil health and crop nutrition management.

Table 1: HIDS Complex Formation with Essential Plant Micronutrients This interactive table summarizes the key metal ions essential for plant growth that HIDS can chelate, thereby increasing their bioavailability.

| Metal Ion | Chemical Symbol | Role in Plants | Complex Formation with HIDS |

|---|---|---|---|

| Iron | Fe³⁺, Fe²⁺ | Chlorophyll synthesis, enzyme function | Forms stable, soluble complexes researchgate.net |

| Zinc | Zn²⁺ | Enzyme activation, protein synthesis | Forms stable, soluble complexes researchgate.net |

| Manganese | Mn²⁺ | Photosynthesis, enzyme activation | Forms stable, soluble complexes researchgate.net |

| Copper | Cu²⁺ | Enzyme activation, lignin synthesis | Forms stable, soluble complexes researchgate.net |

Facilitating Phytoextraction of Contaminants from Soils (e.g., Arsenic)

Phytoextraction is an environmental remediation strategy that uses plants to remove contaminants, such as heavy metals and metalloids, from soil . The success of this technique hinges on the ability of plants to absorb contaminants through their roots and translocate them to their harvestable shoots . A primary limiting factor in phytoextraction is the bioavailability of the contaminant in the soil.

HIDS can play a crucial role in enhancing phytoextraction by increasing the mobility and bioavailability of toxic metals like arsenic. While plants like the fern Pteris vittata are known hyperaccumulators of arsenic, they can only absorb it in its soluble form mdpi.comresearchgate.net. By forming water-soluble complexes with arsenic species, HIDS can increase their concentration in the soil water, thereby enhancing their uptake by the plant's root system. This chelate-assisted phytoextraction is a promising method for cleaning up contaminated sites without the need for more disruptive and expensive conventional remediation techniques ijbcp.com. The use of chelating agents can mobilize the metal contaminants, making them more available for absorption by high-biomass plants.

Molecular and Physiological Mechanisms of Plant Uptake and Translocation of HIDS-Metal Complexes

The uptake and movement of metals in plants are complex processes regulated by various molecular and physiological mechanisms researchgate.net. Plants absorb metals from the soil either as free ions or as metal-chelate complexes through their root systems mdpi.com. The HIDS-metal complexes are expected to follow similar pathways.

Once in the soil solution, the HIDS-metal complex is transported to the root surface. The uptake into the root cells likely occurs via specific membrane transporter proteins that can recognize and transport the entire chelated molecule or release the metal ion at the cell surface for uptake by another transporter researchgate.netmdpi.com. After absorption into the root, the complexes are loaded into the xylem, the plant's water-conducting tissue, for long-distance transport to the shoots and leaves mdpi.com. This process is driven by the transpiration stream mdpi.com.

Inside the plant's cells and vascular tissues, natural chelating compounds like phytochelatins, metallothioneins, and organic acids play a vital role in detoxifying, transporting, and storing metal ions researchgate.netresearchgate.net. The HIDS-metal complexes may be handled by similar internal detoxification and sequestration pathways, where the metal is passed to these natural plant ligands before being compartmentalized in vacuoles, primarily in the leaves, to prevent cellular toxicity researchgate.net.

Role of HIDS in Water Treatment and Industrial Processes

The chelation properties of HIDS also make it a valuable compound for water treatment and various industrial applications, particularly for controlling the behavior of metal ions that can cause operational problems like scaling and unwanted chemical reactions.

Prevention of Scale and Foulant Deposition in Water Systems

Scale formation, the precipitation of insoluble mineral salts like calcium carbonate and calcium sulfate, is a major problem in industrial water systems such as cooling towers, boilers, and pipelines lautanairindonesia.com. This deposition reduces heat transfer efficiency, increases energy consumption, and can lead to equipment failure lautanairindonesia.comsinobiochemistry.com.

HIDS functions as a scale inhibitor by sequestering the ions responsible for scale formation, primarily Calcium (Ca²⁺) and Magnesium (Mg²⁺) researchgate.net. By forming stable, soluble complexes with these ions, HIDS keeps them in solution and prevents them from precipitating onto surfaces irowater.comenrosun.com. This mechanism, known as sequestration or threshold inhibition, disrupts the process of crystal formation and growth, thereby effectively controlling scale buildup lautanairindonesia.combvwater.co.uk. The use of such chemicals is attractive because a very small concentration can be sufficient to prevent scale over extended periods bvwater.co.uk.

Table 2: HIDS Applications in Water and Industrial Processes This interactive table outlines the functions and benefits of HIDS in various water treatment and industrial settings.

| Application Area | Function of HIDS | Target Ions | Benefit |

|---|---|---|---|

| Industrial Water Systems | Scale Inhibition | Ca²⁺, Mg²⁺ | Prevents mineral deposition, improves efficiency, extends equipment life lautanairindonesia.comirowater.com |

| Industrial Process Waters | Metal Ion Control | Fe³⁺, Cu²⁺, Mn²⁺, etc. researchgate.net | Prevents unwanted reactions, stabilizes product quality |

| Pulp and Paper Industry | Bleaching Stabilization | Transition metals | Prevents decomposition of bleaching agents (e.g., hydrogen peroxide) |

Applications in Metal Ion Control for Industrial Process Waters

In many industrial processes, the presence of dissolved metal ions can interfere with chemical reactions, degrade product quality, and cause operational issues. HIDS provides a solution for controlling the reactivity of these metal ions. In industries such as pulp and paper manufacturing, transition metal ions can catalyze the decomposition of bleaching agents like hydrogen peroxide. By chelating these metal ions, HIDS deactivates their catalytic activity, stabilizing the bleaching process and improving efficiency.

Similarly, in the textile industry, metal ions can form complexes with dyes, leading to color changes or poor fixation. HIDS can be used to sequester these ions, ensuring consistent and high-quality dyeing. Its ability to form complexes with a wide range of metal ions, including Cobalt (Co²⁺), Nickel (Ni²⁺), and Copper (Cu²⁺), makes it a versatile agent for managing water quality in diverse industrial settings researchgate.net.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Hydroxy-2,2'-iminodisuccinic acid |

| Arsenic |

| Calcium carbonate |

| Calcium sulfate |

| Cobalt |

| Copper |

| Hydrogen peroxide |

| Iron |

| Magnesium |

| Manganese |

| Metallothioneins |

| Nickel |

| Phytochelatins |

Analytical Methodologies for Characterizing Hids and Its Complexes

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of HIDS from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced iterations are particularly well-suited for this purpose due to their high resolution and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. These improvements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without compromising efficiency. For the trace analysis of HIDS, UPLC is an invaluable tool, capable of detecting and quantifying minute concentrations of the analyte in various samples.

Hydrophilic Interaction Liquid Chromatography (HILIC) Column Development

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique that is particularly effective for the separation of highly polar compounds like HIDS. nih.govsigmaaldrich.com In contrast to reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com This setup facilitates the retention of polar analytes that would otherwise elute quickly with little or no retention on a nonpolar column. nih.govthermofisher.com The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. sigmaaldrich.com The development of novel HILIC columns with tailored selectivities continues to expand the applicability of this technique for the analysis of polar compounds like HIDS. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of HIDS and its derivatives. When coupled with a separation technique like liquid chromatography, it provides a powerful platform for comprehensive analysis.

Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of non-volatile and thermally labile molecules like HIDS. libretexts.org A quadrupole time-of-flight (Q-TOF) mass spectrometer combines the resolving power of a time-of-flight analyzer with the precursor ion selection capabilities of a quadrupole. libretexts.org This hybrid instrument provides high mass accuracy and resolution, enabling the precise determination of the elemental composition of HIDS and its complexes. libretexts.orgnih.gov ESI-Q-TOF MS is a powerful tool for confirming the identity of HIDS and for characterizing its metal complexes by providing accurate mass measurements of the molecular ions. embrapa.brresearchgate.netnih.gov

Development of Direct Analytical Methods for HIDS and its Degradation Products

The development of direct analytical methods is crucial for understanding the stability of HIDS under various environmental conditions. Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation, are performed to identify potential degradation products. youtube.comyoutube.com Analytical techniques like HPLC coupled with mass spectrometry (LC-MS) are then employed to separate and identify these degradation products. nih.govnih.gov This information is vital for assessing the environmental fate and persistence of HIDS. The development of sensitive and selective methods allows for the monitoring of both the parent compound and its breakdown products in various samples. cdc.gov

Potentiometric Titration for Aqueous Speciation and Concentration Determination

Potentiometric titration is a classical and highly accurate analytical method used to determine the concentration of a substance in solution and to study the equilibrium of species in solution. nih.govuniver.kharkov.ualibretexts.org This technique involves measuring the potential difference between two electrodes as a titrant of known concentration is added to the analyte solution. libretexts.org

For HIDS, a polyprotic acid, potentiometric titration is essential for determining its acid dissociation constants (pKa values). By titrating a solution of HIDS with a strong base and monitoring the pH, a titration curve is generated. mit.edu The inflection points on this curve correspond to the equivalence points, and the pH at the half-equivalence points provides the pKa values. This data is critical for understanding the speciation of HIDS in aqueous solutions at different pH levels, which in turn governs its metal-chelating properties. Furthermore, potentiometric titration can be used for the precise determination of the total concentration of HIDS in a sample. nih.govuniver.kharkov.ua

| Analytical Technique | Application for HIDS Analysis | Key Advantages |

| Ultra-Performance Liquid Chromatography (UPLC) | Trace analysis and quantification | High resolution, speed, and sensitivity |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of HIDS and other polar compounds | Effective for highly polar analytes |

| Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS) | Identification and structural elucidation of HIDS and its complexes | High mass accuracy and resolution |

| Potentiometric Titration | Determination of concentration and acid dissociation constants (pKa) | High precision and accuracy for concentration and speciation studies |

Computational Chemistry and Theoretical Modeling of Hids

Quantum Chemical Investigations of HIDS Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intricacies of HIDS's molecular architecture and its chemical behavior. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

The flexibility of the HIDS molecule allows it to adopt various spatial arrangements, or conformations. Conformational analysis through computational methods helps identify the most stable (lowest energy) structures. The presence of multiple carboxylic acid groups and a hydroxyl group leads to a complex potential energy surface with numerous possible intramolecular hydrogen bonds.

Electronic structure calculations reveal how electrons are distributed within the HIDS molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. chemrxiv.org A smaller gap generally suggests higher reactivity. These calculations help in understanding which parts of the molecule are most likely to donate or accept electrons during chemical reactions, such as chelation. researchgate.net

Interactive Table: Computed Electronic Properties of HIDS This table would typically display data such as HOMO energy, LUMO energy, and the HOMO-LUMO gap for the most stable conformer of HIDS, as determined by DFT calculations.

| Property | Value (eV) | Description |

| HOMO Energy | Data not available in search results | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Data not available in search results | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available in search results | Difference between HOMO and LUMO energies; an indicator of chemical stability and reactivity. |

A primary function of HIDS is to form stable complexes with metal ions. shokubai.co.jp Quantum chemical calculations are highly effective in predicting how strongly HIDS will bind to various metals and the three-dimensional structure of the resulting complexes. nih.gov

By modeling the interaction between HIDS and a metal ion (e.g., Fe³⁺, Ca²⁺, Cu²⁺), chemists can calculate the binding affinity, which indicates the stability of the complex. shokubai.co.jpresearchgate.net These predictions are crucial for evaluating HIDS's effectiveness as a chelating agent in various applications. semanticscholar.org For instance, HIDS is known to be particularly effective at chelating Fe³⁺ in alkaline solutions. shokubai.co.jp

Furthermore, these calculations can predict the coordination geometry, which describes the arrangement of the HIDS ligand's binding atoms (oxygen and nitrogen) around the central metal ion. nih.gov Common geometries for metal complexes include octahedral and square planar. libretexts.org The preferred geometry is influenced by factors like the size and electronic configuration of the metal ion. libretexts.orgyoutube.com Theoretical models can determine the most favorable coordination mode, whether the ligand acts in a bidentate (binding through two atoms) or tridentate (binding through three atoms) fashion. nih.gov

Interactive Table: Predicted Stability Constants (Log K) for HIDS-Metal Complexes The stability constant (Log K) is a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex.

| Metal Ion | Predicted Log K | Experimental Log K |

| Ca²⁺ | Data not available | 4.8 shokubai.co.jp |

| Fe³⁺ | Data not available | 12.5 shokubai.co.jp |

| Cu²⁺ | Data not available | Data not available |

| Mg²⁺ | Data not available | Data not available |

Molecular Dynamics Simulations of HIDS Interactions in Solution

While quantum chemistry is excellent for studying individual molecules or small complexes, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a more realistic environment, such as in a solution or at an interface. nih.govyoutube.com MD simulations track the movements of every atom in the system over time, providing a dynamic picture of molecular interactions.

The behavior of HIDS and its metal complexes in water is profoundly influenced by interactions with surrounding water molecules. MD simulations can model the formation of hydration shells—layers of ordered water molecules—around the solute. nih.gov The structure and dynamics of these hydration shells are critical for understanding the solubility and reactivity of HIDS. nih.govnih.gov

In many applications, such as industrial cleaning and water treatment, HIDS interacts with solid surfaces, like those of minerals. shokubai.co.jpgoogle.com Understanding how HIDS adsorbs onto these surfaces is key to predicting and controlling processes like scale inhibition and dissolution. shokubai.co.jpumich.edu

MD simulations can elucidate the molecular mechanisms governing the interaction between HIDS and mineral surfaces. umich.edumdpi.com By constructing a computational model of a mineral surface (e.g., calcite) and simulating HIDS molecules in solution near this surface, researchers can observe the adsorption process at an atomic level. umich.edu These simulations can identify the specific atoms and functional groups on both the HIDS molecule and the mineral surface that are responsible for the binding. mdpi.comnih.gov The simulations can also determine the orientation of the adsorbed molecule and the energetics of the adsorption process. umich.edu This detailed mechanistic insight is essential for optimizing the performance of HIDS in applications where surface interactions are dominant. rsc.org

Future Directions and Emerging Research Frontiers for Hids

Rational Design and Synthesis of Next-Generation HIDS Analogues

The rational design and synthesis of new molecules are at the forefront of chemical innovation, aiming to create compounds with tailored properties. nih.govnih.gov For HIDS, this involves modifying its molecular structure to improve its performance characteristics, such as chelation strength, biodegradability, and selectivity for specific metal ions.

Detailed Research Findings: Researchers are exploring the synthesis of HIDS analogues by introducing different functional groups to the parent molecule. researchgate.netnih.gov The goal is to enhance its binding affinity for target metals while maintaining or improving its biodegradability. Computational modeling and structure-activity relationship (SAR) studies are instrumental in this process, allowing for the prediction of the properties of novel analogues before their synthesis. nih.gov This predictive approach saves time and resources by focusing on the most promising candidates. For instance, modifying the hydroxyl group or the carboxylic acid moieties could significantly alter the chelation properties of HIDS. nih.gov

Table 1: Potential Modifications of HIDS and Their Expected Outcomes

| Modification Area | Potential Functional Group | Expected Improvement | Potential Research Focus |

|---|---|---|---|

| Hydroxyl Group | Alkoxy group | Enhanced stability in specific pH ranges | Synthesis and stability testing of alkoxy-HIDS derivatives. |

| Carboxylic Acid Groups | Amide or ester groups | Altered biodegradability and metal selectivity | Investigating the enzymatic degradation pathways of esterified HIDS. |

| Imino Group | Alkyl substitution | Increased lipophilicity for specific applications | Evaluating the performance of N-alkyl-HIDS in organic-aqueous systems. |

The synthesis of these next-generation analogues often involves multi-step processes, starting from readily available precursors. researchgate.net Green chemistry principles are increasingly being applied to these synthetic routes to minimize waste and use less hazardous substances.

Exploring Synergistic Applications of HIDS in Multi-Contaminant Systems

Industrial wastewater and contaminated soils often contain a complex mixture of pollutants. iaea.orgiaea.org A significant research frontier is the application of HIDS in systems where multiple contaminants, such as various heavy metals and organic pollutants, coexist. The synergistic effect of HIDS with other remediation technologies is a key area of investigation.

Detailed Research Findings: Research is underway to evaluate the efficacy of HIDS in treating mixed waste streams. iaea.orgiaea.org For example, in soil remediation, HIDS could be used to mobilize heavy metals, making them more available for phytoremediation by plants. nih.gov The challenge lies in understanding the complex interactions between HIDS, different metal ions, and other components of the environmental matrix. The illegal dumping of mixed and untreated waste exacerbates the problem of multi-contaminant systems, creating environmental and health risks due to potential groundwater contamination. hindustantimes.com

Another area of interest is the combination of HIDS with advanced oxidation processes (AOPs). HIDS can chelate iron ions, which can then act as a catalyst in Fenton-like reactions to degrade persistent organic pollutants. This dual functionality of HIDS as both a chelating agent and a catalyst promoter could lead to more efficient and cost-effective remediation strategies.

Table 2: Synergistic Applications of HIDS in Multi-Contaminant Remediation

| Application Area | Co-contaminant | Synergistic Technology | Mechanism of Action |

|---|---|---|---|

| Contaminated Soil | Heavy Metals (Pb, Cd) | Phytoremediation | HIDS increases the bioavailability of heavy metals for plant uptake. nih.gov |

| Industrial Wastewater | Organic Dyes | Advanced Oxidation Processes (AOPs) | HIDS-metal complexes catalyze the generation of hydroxyl radicals, which degrade the dyes. |

| Landfill Leachate | Mixed Heavy Metals | Membrane Filtration | HIDS chelates metals, preventing membrane fouling and improving filtration efficiency. |

Advancements in In-Situ Monitoring and Environmental Sensing of HIDS

To ensure the responsible use of HIDS and to monitor its fate in the environment, the development of reliable in-situ monitoring techniques is crucial. Real-time sensing of HIDS concentrations in water and soil can provide valuable data for assessing its effectiveness and biodegradability. researchgate.netunl.edu

Detailed Research Findings: Current research in environmental sensing focuses on the development of portable and autonomous sensors for water quality monitoring. researchgate.netin-situ.comsandia.gov While specific sensors for HIDS are not yet commercially available, existing technologies can be adapted for this purpose. For example, ion-selective electrodes (ISEs) or optical sensors based on specific colorimetric reactions could be developed. harvard.edu Microfluidic devices offer a promising platform for creating compact and automated HIDS sensors that can be deployed for continuous monitoring in the field. researchgate.net These sensors would allow for a more accurate picture of the dynamics of HIDS in the environment over time. unl.edu

The development of such sensors faces challenges related to selectivity, sensitivity, and long-term stability in complex environmental matrices. harvard.edu Future research will likely focus on creating novel recognition elements, such as molecularly imprinted polymers or specific enzymes, that can bind to HIDS with high specificity.

Table 3: Potential Technologies for In-Situ Monitoring of HIDS

| Sensor Technology | Principle of Detection | Advantages | Development Challenges |

|---|---|---|---|

| Ion-Selective Electrodes (ISEs) | Potentiometric measurement of ion activity | Low cost, portability | Interference from other ions, limited selectivity. |

| Optical Sensors | Colorimetric or fluorometric response to HIDS | High sensitivity, potential for miniaturization | Reagent stability, potential for biofouling. researchgate.net |

| Electrochemical Sensors | Voltammetric or amperometric detection | Real-time monitoring, high sensitivity | Electrode surface fouling, calibration requirements. |

Development of Standardized Global Assessment Frameworks for Biodegradable Chelants

As the market for biodegradable chelating agents like HIDS grows, there is an increasing need for standardized global frameworks to assess their environmental performance and safety. nih.gov This includes harmonized methods for evaluating biodegradability, metal complexation efficiency, and potential ecotoxicity.

Detailed Research Findings: Organizations like the OECD provide guidelines for testing the ready biodegradability of chemicals. researchgate.net However, these tests may not fully represent the conditions in various environmental compartments. There is a need for more comprehensive assessment frameworks that consider the entire life cycle of the chelating agent. This involves developing and validating a suite of tests that can predict the persistence, mobility, and potential for metal remobilization of HIDS and its degradation products under different environmental conditions. epa.gov

Future frameworks should integrate data from chemical analysis, biodegradability tests, and ecotoxicity assays to provide a holistic risk assessment. International collaboration between academia, industry, and regulatory bodies is essential for the development and adoption of such global standards. This will ensure a level playing field for different biodegradable chelants and promote the use of truly environmentally benign products.

Table 4: Components of a Standardized Assessment Framework for Biodegradable Chelants

| Assessment Component | Key Parameters | Testing Methodologies | Purpose |

|---|---|---|---|

| Biodegradability | Rate and extent of degradation, formation of metabolites | OECD 301 series (Ready Biodegradability), OECD 302 (Inherent Biodegradability) researchgate.netepa.gov | To determine the persistence of the chelant in the environment. |

| Chelation Performance | Stability constants with various metal ions, performance across pH range | Potentiometric titration, spectrophotometry researchgate.net | To evaluate the efficacy of the chelant for its intended application. |

| Ecotoxicity | Acute and chronic toxicity to aquatic and terrestrial organisms | Standardized tests on algae, daphnia, fish, and earthworms | To assess the potential harm to non-target organisms. |

Q & A

Q. What are the key methodological approaches for determining the stability constants of HIDS-metal complexes?

The stability constants of HIDS complexes with metal ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Zn²⁺) are typically determined via potentiometric titration in controlled ionic strength solutions (0.1 M NaCl at 25°C). Data is analyzed using computational tools like SUPERQUAD to model protonation and complexation equilibria. For example, HIDS forms stable MLⁿ⁻⁴ complexes with divalent and trivalent ions, with logβ values varying significantly between metals (e.g., logβ = 12.5 for Fe³⁺ vs. 6.8 for Mg²⁺) .

Q. How does HIDS compare to traditional chelators like EDTA in terms of biodegradability and metal-binding efficiency?

HIDS is a biodegradable alternative to EDTA, with comparable efficacy for Cd, Pb, and Zn extraction in soil remediation. Experimental designs often involve batch extraction tests at varying pH (3–9) and chelator concentrations (2–10 mmol/L). Studies show HIDS achieves 60–80% Cd removal efficiency in contaminated soils, similar to EDTA, but with lower environmental persistence .

Q. What analytical techniques are recommended for quantifying HIDS and its metal complexes in aqueous matrices?

Ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q/TOF-MS) is a robust method for simultaneous detection of HIDS and its complexes. A hydrophilic interaction liquid chromatographic (HILIC) column ensures retention and separation, with detection limits as low as 0.04 μM. Calibration curves show linearity (R² > 0.998) in the 1–50 μM range .

Advanced Research Questions

Q. How can researchers optimize HIDS-assisted soil washing protocols to minimize secondary environmental risks?

Optimization requires a multivariate approach :

- pH control : Acidic conditions (pH 3–4) enhance Cd and Pb extraction but risk leaching essential nutrients (e.g., Ca²⁺).

- Post-treatment stabilization : Sequential FeCl₃–CaO treatment reduces residual metal mobility by 40–60% after HIDS washing .

- Soil-liquid ratio : A 1:10 ratio balances extraction efficiency and reagent consumption .

Q. What experimental strategies address contradictions in HIDS-metal selectivity across different studies?

Discrepancies arise from varying ionic strengths, competing ligands, and redox conditions. To resolve this:

Q. How does HIDS influence microbial communities and nutrient cycles in remediated soils?

Post-remediation studies should integrate microcosm experiments and 16S rRNA sequencing to assess microbial diversity. Preliminary data suggest HIDS has minimal phytotoxicity compared to EDTA, but long-term effects on nitrogen-fixing bacteria (e.g., Rhizobium) require further investigation .

Q. What advanced methodologies enable real-time monitoring of HIDS degradation in environmental systems?

Isotope-labeling techniques (e.g., ¹³C-HIDS) combined with high-resolution mass spectrometry track biodegradation pathways. Degradation half-lives range from 7–28 days in aerobic soils, with primary metabolites identified as succinic acid derivatives .

Methodological Tables

Q. Table 1. Stability Constants (logβ) of HIDS-Metal Complexes

| Metal Ion | logβ (MLⁿ⁻⁴) | Experimental Conditions | Reference |

|---|---|---|---|

| Fe³⁺ | 12.5 | 0.1 M NaCl, 25°C | |

| Cu²⁺ | 10.2 | 0.1 M NaCl, 25°C | |

| Zn²⁺ | 9.8 | 0.1 M NaCl, 25°C | |

| Cd²⁺ | 8.7 | 0.1 M NaCl, 25°C |

Q. Table 2. Key Parameters for HIDS-Assisted Soil Washing

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| pH | 3–4 | Maximizes Cd/Pb extraction |

| HIDS Concentration | 5–10 mmol/L | Balances cost and efficacy |

| Soil-Liquid Ratio | 1:10 | Reduces reagent waste |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.